2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]
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Overview
Description
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is an organic compound known for its unique structural properties and applications in various fields, particularly in optoelectronics. This compound is characterized by its spirobifluorene core and multiple diphenylethenyl groups, which contribute to its high thermal stability and excellent photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the spirobifluorene core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobifluorene structure.
Introduction of diphenylethenyl groups: The diphenylethenyl groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro or halogen groups.
Scientific Research Applications
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Material Science: Its high thermal stability and photophysical properties make it suitable for use in various advanced materials.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism by which 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its ability to transport charge. In optoelectronic applications, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices such as OLEDs and solar cells. The molecular targets and pathways involved include interactions with the active layers of these devices, promoting efficient charge separation and transport.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] stands out due to its unique combination of high thermal stability, excellent photophysical properties, and efficient charge transport capabilities. These properties make it particularly suitable for use in high-performance optoelectronic devices.
Properties
CAS No. |
296269-66-4 |
---|---|
Molecular Formula |
C81H56 |
Molecular Weight |
1029.3 g/mol |
IUPAC Name |
2,2',7,7'-tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C81H56/c1-9-25-61(26-10-1)73(62-27-11-2-12-28-62)49-57-41-45-69-70-46-42-58(50-74(63-29-13-3-14-30-63)64-31-15-4-16-32-64)54-78(70)81(77(69)53-57)79-55-59(51-75(65-33-17-5-18-34-65)66-35-19-6-20-36-66)43-47-71(79)72-48-44-60(56-80(72)81)52-76(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H |
InChI Key |
RUJRIUJWINWXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=C5C=C(C=C9)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C4)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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